PF 00337210

Description

PF-00337210 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

CAS No. |

854514-88-8 |

|---|---|

Molecular Formula |

C26H27N3O5 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

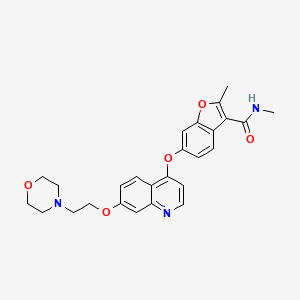

N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C26H27N3O5/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29/h3-8,15-16H,9-14H2,1-2H3,(H,27,30) |

InChI Key |

LGXVKMDGSIWEHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF00337210; PF 00337210; PF-00337210; P337210; PF-337210; PF337210. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-00337210

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00337210 is a potent and highly selective, orally bioavailable, ATP-competitive small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. By targeting the primary mediator of VEGF-driven angiogenesis, PF-00337210 demonstrates significant anti-angiogenic and anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action of PF-00337210, detailing its biochemical and cellular activity, kinase selectivity, and pharmacodynamic effects observed in preclinical and clinical studies. The document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying signaling pathways and experimental workflows to support further research and development in the field of anti-angiogenic cancer therapy.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key regulator of this process.[1][2] Inhibition of VEGFR-2 has emerged as a clinically validated strategy for the treatment of various solid tumors.[1][2]

PF-00337210 is a second-generation VEGFR-2 tyrosine kinase inhibitor designed for high potency and selectivity.[1] Its mechanism of action centers on the competitive inhibition of ATP binding to the VEGFR-2 kinase domain, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3] This guide will delve into the technical details of PF-00337210's mechanism of action.

Core Mechanism of Action: VEGFR-2 Inhibition

PF-00337210 exerts its therapeutic effect through the targeted inhibition of VEGFR-2, a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[3]

Biochemical Activity

PF-00337210 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor.[1] This inhibition is highly potent, with a clear preference for the unactivated, non-phosphorylated form of the kinase.[1][4] Crystallographic studies suggest that the selectivity of PF-00337210 is attributed to its ability to bind to the "DFG-out" conformation of VEGFR-2, a conformation associated with the inactive state of the kinase.[1]

Cellular Activity

In a cellular context, PF-00337210 effectively inhibits the autophosphorylation of both human and murine VEGFR-2.[1] This blockade of receptor activation leads to the downstream inhibition of pathways crucial for angiogenesis, including endothelial cell proliferation, migration, and survival.[3]

Quantitative Data

The following tables summarize the key quantitative data for PF-00337210, including its inhibitory activity and kinase selectivity.

Table 1: In Vitro Inhibitory Activity of PF-00337210

| Parameter | Target | Value |

| Ki (unactivated kinase) | VEGFR-2 | 0.7 nM[1][4] |

| Ki (phosphorylated kinase) | VEGFR-2 | 8.8 nM[1][4] |

| IC50 (in vitro) | VEGFR-2 | 8 ng/mL[2] |

| IC50 (cellular autophosphorylation) | Human VEGFR-2 | 0.87 ± 0.11 nM[1] |

| IC50 (cellular autophosphorylation) | Murine VEGFR-2 | 0.83 ± 0.29 nM[1] |

Table 2: Kinase Selectivity Profile of PF-00337210

| Kinase Target | Cellular IC50 (nM) |

| VEGFR-2 | 0.87 [1] |

| KIT | 9.6 ± 3.4[1][4] |

| PDGFR-α | 11 ± 1[1] |

| CSF1-R | 13 ± 3[1] |

| PDGFR-β | 29 ± 8[1] |

| Flt-3 | >10,000[1][4] |

PF-00337210 was profiled against over 100 diverse tyrosine and serine-threonine kinases and was found to be highly selective for VEGFR-2.[1] It also demonstrated over 60-fold selectivity for VEGFR-2 versus FGFR-1 in a growth factor-stimulated HUVEC survival assay.[1]

Signaling Pathway

The inhibition of VEGFR-2 by PF-00337210 disrupts multiple downstream signaling pathways critical for angiogenesis. Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation at several key tyrosine residues, creating docking sites for various signaling proteins. PF-00337210 prevents this initial activation step.

Caption: VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of PF-00337210.

In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of PF-00337210 against VEGFR-2 and other kinases. A common method is a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP (at a concentration near the Km for VEGFR-2)

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

PF-00337210 (serially diluted in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Add kinase assay buffer, kinase substrate, and serially diluted PF-00337210 to the wells of a 384-well plate.

-

Add the recombinant VEGFR-2 kinase to each well to initiate the reaction. Include controls with no inhibitor (vehicle control) and no enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the luminescence-based ATP detection reagent to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of PF-00337210 and determine the IC50 value using a dose-response curve.

Soluble VEGFR-2 (sVEGFR-2) ELISA

This assay is used to measure the levels of sVEGFR-2 in patient plasma as a pharmacodynamic biomarker of target engagement.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of sVEGFR-2.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for human sVEGFR-2

-

Patient plasma samples

-

Recombinant human sVEGFR-2 standard

-

Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

-

Wash buffer

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the sVEGFR-2 standard.

-

Add standards and patient plasma samples to the wells of the pre-coated ELISA plate.

-

Incubate to allow sVEGFR-2 to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add the HRP-conjugated detection antibody to each well.

-

Incubate to allow the detection antibody to bind to the captured sVEGFR-2.

-

Wash the plate to remove unbound detection antibody.

-

Add the substrate solution to each well and incubate to develop color.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and determine the concentration of sVEGFR-2 in the patient samples.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a functional imaging technique used to assess tumor vascularity and permeability, providing a pharmacodynamic measure of the anti-angiogenic effects of PF-00337210 in vivo.

Principle: The technique involves the acquisition of rapid T1-weighted MR images before, during, and after the intravenous administration of a gadolinium-based contrast agent. The change in signal intensity over time is used to calculate pharmacokinetic parameters that reflect the tumor's vascular properties.

General Protocol:

-

Patient Preparation: Position the patient in the MRI scanner.

-

Baseline Imaging: Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor tissue.

-

Dynamic Scan: Initiate a series of rapid T1-weighted scans.

-

Contrast Injection: After a few baseline scans, administer a bolus of a gadolinium-based contrast agent intravenously.

-

Post-Contrast Imaging: Continue the dynamic scanning for a period of time (e.g., 5-10 minutes) to capture the influx and efflux of the contrast agent in the tumor.

-

Data Analysis: Analyze the dynamic data using pharmacokinetic models (e.g., the Tofts model) to generate parametric maps of Ktrans (volume transfer constant, reflecting vessel permeability and blood flow) and ve (extravascular extracellular space volume fraction). A reduction in Ktrans is indicative of an anti-angiogenic effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical and early clinical evaluation of a VEGFR-2 inhibitor like PF-00337210.

Caption: A generalized workflow for the development of PF-00337210.

Conclusion

PF-00337210 is a potent and selective inhibitor of VEGFR-2 that has demonstrated clear anti-angiogenic and anti-tumor effects in both preclinical and early clinical settings. Its mechanism of action, centered on the ATP-competitive inhibition of VEGFR-2 kinase activity, leads to the blockade of critical downstream signaling pathways involved in endothelial cell function. The use of pharmacodynamic biomarkers such as sVEGFR-2 and DCE-MRI has been instrumental in elucidating its in vivo activity and guiding its clinical development. This in-depth technical guide provides a foundational understanding of the core mechanism of PF-00337210 for researchers and professionals in the field of oncology drug development.

References

An In-depth Technical Guide to the VEGFR2 Binding Affinity of PF-00337210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PF-00337210, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to support research and development efforts in the fields of oncology and angiogenesis.

Core Quantitative Data

PF-00337210 is an orally available, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][2][3] Its high affinity and selectivity for VEGFR-2 are critical to its mechanism of action in inhibiting angiogenesis, a key process in tumor growth and survival.[1][2]

The binding affinity and inhibitory activity of PF-00337210 against VEGFR-2 and other kinases have been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the table below.

| Target Kinase | Assay Type | Parameter | Value (nM) | Notes |

| VEGFR-2 (unactivated) | Biochemical | Ki | 0.7 | Preferentially binds to the unactivated kinase. |

| VEGFR-2 (phosphorylated) | Biochemical | Ki | 8.8 | |

| Human VEGFR-2 | Cellular (Autophosphorylation) | IC50 | 0.87 ± 0.11 | |

| Murine VEGFR-2 | Cellular (Autophosphorylation) | IC50 | 0.83 ± 0.29 | |

| KIT | Cellular | IC50 | 9.6 ± 3.4 | >10-fold more selective for VEGFR-2. |

| CSF1-R | Cellular | IC50 | 13 ± 3 | |

| PDGFR-α | Cellular | IC50 | 11 ± 1 | |

| PDGFR-β | Cellular | IC50 | 29 ± 8 | |

| Flt-3 | Cellular | IC50 | >10,000 |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the binding affinity and inhibitory activity of PF-00337210.

In Vitro VEGFR-2 Kinase Inhibition Assay (for Ki and IC50 determination)

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Adenosine triphosphate (ATP)

-

VEGFR-2 peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

PF-00337210 stock solution (in DMSO)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA-based antibody detection)

-

Microplate reader

Procedure:

-

Inhibitor Dilution: A serial dilution of PF-00337210 is prepared in the kinase buffer. A typical concentration range for initial screening might be from 1 nM to 100 µM. A DMSO-only control is also prepared.

-

Reaction Setup: In a 96-well plate, the VEGFR-2 kinase and the peptide substrate are added to each well containing the diluted inhibitor or DMSO control.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. For Ki determination of ATP-competitive inhibitors, this is typically performed at an ATP concentration close to its Km value for VEGFR-2.

-

Incubation: The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: The kinase activity is measured by quantifying the amount of ADP produced or the amount of phosphorylated substrate. This is achieved by adding the detection reagent and measuring the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

Data Analysis: The percentage of inhibition for each concentration of PF-00337210 is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration and its Km value.

Cellular VEGFR-2 Autophosphorylation Assay

This cell-based assay assesses the ability of PF-00337210 to inhibit the autophosphorylation of VEGFR-2 within a cellular context, which is a critical step in the activation of the downstream signaling cascade.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR-2

-

Cell culture medium and fetal bovine serum (FBS)

-

VEGF-A

-

PF-00337210 stock solution (in DMSO)

-

Lysis buffer

-

Primary antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: HUVECs are seeded in multi-well plates and grown to a suitable confluency. The cells are then serum-starved for several hours before being pre-treated with various concentrations of PF-00337210 for a defined period (e.g., 1-2 hours).

-

VEGF Stimulation: The cells are stimulated with a predetermined optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed to extract cellular proteins.

-

Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-VEGFR-2 and total VEGFR-2. Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The band intensities for phospho-VEGFR-2 and total VEGFR-2 are quantified. The phospho-VEGFR-2 signal is normalized to the total VEGFR-2 signal to determine the extent of inhibition at each concentration of PF-00337210. The IC50 value is then calculated from the dose-response curve.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition by PF-00337210

The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by PF-00337210.

Caption: VEGFR-2 signaling pathway and inhibition by PF-00337210.

Experimental Workflow for PF-00337210 Evaluation

The logical workflow for evaluating a VEGFR-2 inhibitor like PF-00337210 is depicted below.

Caption: General experimental workflow for VEGFR-2 inhibitor evaluation.

References

An In-Depth Technical Guide to the Signaling Pathway Inhibition of PF-00337210

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00337210 is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By targeting the VEGFR-2 signaling cascade, PF-00337210 effectively suppresses tumor growth and angiogenesis, demonstrating significant anti-tumor efficacy in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of PF-00337210, its inhibitory effects on the VEGFR-2 signaling pathway, detailed experimental protocols for its evaluation, and a summary of its pharmacokinetic and pharmacodynamic properties.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain the necessary oxygen and nutrients for their expansion. The Vascular Endothelial Growth Factor (VEGF) family of ligands and their corresponding receptors are the primary drivers of this process.

VEGFR-2, a receptor tyrosine kinase, is the main mediator of the angiogenic effects of VEGF-A.[1] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability. Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a key target for anti-cancer therapies.

Mechanism of Action of PF-00337210

PF-00337210 is a small molecule inhibitor that selectively targets the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain.[2] By competing with ATP, PF-00337210 prevents the autophosphorylation of VEGFR-2, thereby blocking the initiation of downstream signaling cascades.[2] This inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately resulting in the suppression of angiogenesis and tumor growth.

The VEGFR-2 Signaling Pathway and Its Inhibition by PF-00337210

The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signaling events. The following diagram illustrates the key components of this pathway and the point of inhibition by PF-00337210.

Quantitative Data: Potency and Selectivity

PF-00337210 demonstrates high potency for VEGFR-2 and selectivity over other related kinases. The following tables summarize the key inhibitory activities.

Table 1: In Vitro Inhibitory Potency of PF-00337210 against VEGFR-2

| Parameter | Value (nM) |

| Ki (unactivated VEGFR-2) | 0.7[3] |

| Ki (phosphorylated VEGFR-2) | 8.8[3] |

| IC50 (human VEGFR-2) | 0.87[3] |

| IC50 (murine VEGFR-2) | 0.83[3] |

Table 2: Kinase Selectivity Profile of PF-00337210

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 0.87 [3] |

| KIT | 9.6[3] |

| CSF1-R | 13[3] |

| PDGFR-α | 11[3] |

| PDGFR-β | 29[3] |

| Flt-3 | >10,000[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PF-00337210.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the inhibitory activity of PF-00337210 on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)

-

PF-00337210

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White 96-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of PF-00337210 in kinase buffer with a constant percentage of DMSO.

-

Prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.

-

Dilute the recombinant VEGFR-2 enzyme to the desired concentration in kinase buffer.

-

-

Assay Setup:

-

Add the master mix to all wells of a 96-well plate.

-

Add the PF-00337210 dilutions to the test wells.

-

Add buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add only buffer to the blank wells.

-

Incubate the plate at room temperature for a specified time (e.g., 45-60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

-

Incubate as required to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of PF-00337210 relative to the positive and negative controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of PF-00337210 to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Extracellular matrix gel (e.g., Matrigel®)

-

PF-00337210

-

Calcein AM (for visualization)

-

96-well plates

Procedure:

-

Plate Coating:

-

Thaw the extracellular matrix gel on ice.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of the gel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding:

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of PF-00337210 or vehicle control.

-

Seed the HUVEC suspension onto the solidified matrix gel.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

-

Visualization and Quantification:

-

Visualize the tube formation using a phase-contrast microscope.

-

For quantitative analysis, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.

-

Pharmacokinetics and Pharmacodynamics

A Phase I clinical trial in patients with advanced solid tumors provided insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of PF-00337210.[1]

Pharmacokinetics:

-

PF-00337210 is orally administered.[1]

-

Plasma concentrations of PF-00337210 were measured using validated liquid chromatography-tandem mass spectrometric methods.[1]

-

The study evaluated both once-daily (QD) and twice-daily (BID) dosing schedules.[1]

Pharmacodynamics:

-

The study utilized a composite of biomarkers to guide dose selection.[1]

-

A notable pharmacodynamic effect was the dose-dependent decrease in soluble VEGFR-2 (sVEGFR-2) levels in plasma, consistent with target engagement.[1]

-

Increases in blood pressure were also observed, a known class effect of VEGFR inhibitors.[1]

-

The recommended Phase II dose (RP2D) was established at 6 mg BID, a dose that demonstrated profound VEGFR inhibition effects and was well-tolerated.[1]

Logical Relationship of PF-00337210's Therapeutic Effect

The therapeutic rationale for PF-00337210 is based on a clear, logical progression from molecular inhibition to anti-tumor activity.

Conclusion

PF-00337210 is a highly potent and selective inhibitor of VEGFR-2 that has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical and early clinical studies. Its well-defined mechanism of action, favorable pharmacokinetic properties, and clear pharmacodynamic effects make it a promising candidate for the treatment of solid tumors. This technical guide provides a foundational understanding of the core signaling pathway inhibition by PF-00337210 for researchers and drug development professionals. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the ATP-Competitive Inhibition of VEGFR-2 by PF-00337210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-00337210, a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, serving as a valuable resource for professionals in the fields of oncology and drug discovery.

Introduction

PF-00337210 is an orally bioavailable small molecule inhibitor that has demonstrated significant potential in the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[1] By selectively targeting VEGFR-2, a key receptor tyrosine kinase, PF-00337210 effectively blocks the signaling cascade responsible for endothelial cell proliferation, migration, and survival.[1][2] This guide will explore the core aspects of its inhibitory action, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: ATP-Competitive Inhibition

PF-00337210 functions as an ATP-competitive inhibitor of VEGFR-2.[2] This means it binds to the ATP-binding pocket of the kinase domain of VEGFR-2, directly competing with the endogenous ATP substrate. By occupying this site, PF-00337210 prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] Crystallographic evidence suggests that PF-00337210 preferentially binds to the 'DFG-out' conformation of VEGFR-2, a feature that contributes to its selectivity.[2]

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of PF-00337210 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of PF-00337210

| Target | Assay Type | Parameter | Value (nM) |

| VEGFR-2 (unactivated) | Biochemical | Kᵢ | 0.7 |

| VEGFR-2 (phosphorylated) | Biochemical | Kᵢ | 8.8 |

| Human VEGFR-2 | Cellular Autophosphorylation | IC₅₀ | 0.87 ± 0.11 |

| Murine VEGFR-2 | Cellular Autophosphorylation | IC₅₀ | 0.83 ± 0.29 |

Data sourced from AACR Journals.[2]

Table 2: Kinase Selectivity Profile of PF-00337210 in Cell-Based Assays

| Kinase | IC₅₀ (nM) |

| VEGFR-2 | 0.87 |

| KIT | 9.6 ± 3.4 |

| PDGFR-α | 11 ± 1 |

| CSF1-R | 13 ± 3 |

| PDGFR-β | 29 ± 8 |

| Flt-3 | >10,000 |

Data sourced from AACR Journals.[2]

Signaling Pathway Inhibition

PF-00337210 primarily targets the VEGFR-2 signaling pathway, which is a central regulator of angiogenesis. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. PF-00337210 blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.

Experimental Protocols

The following are representative protocols for key experiments used to characterize ATP-competitive inhibitors like PF-00337210.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of isolated VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

VEGFR-2 peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

PF-00337210 stock solution (in DMSO)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of PF-00337210 in kinase buffer. A typical concentration range would be from 0.01 nM to 10 µM. Include a DMSO-only control.

-

Prepare a master mix containing the VEGFR-2 kinase and peptide substrate in kinase buffer.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the serially diluted PF-00337210 or DMSO control to the respective wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for VEGFR-2 to accurately determine the IC₅₀ for an ATP-competitive inhibitor.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect kinase activity using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves measuring the amount of ADP produced, which is then converted to a luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based VEGFR-2 Autophosphorylation Assay

This assay measures the ability of PF-00337210 to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

Serum-free basal medium

-

Recombinant human VEGF-A

-

PF-00337210 stock solution (in DMSO)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

-

Western blotting or ELISA reagents

Procedure:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours in basal medium.

-

Pre-treat the cells with various concentrations of PF-00337210 (e.g., 0.1 nM to 1 µM) or DMSO control for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the phosphorylation status of VEGFR-2 using either Western blotting or a specific ELISA kit.

-

For Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.

-

For ELISA: Use a sandwich ELISA kit designed to detect phosphorylated and total VEGFR-2.

-

-

Quantify the signals and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

-

Determine the IC₅₀ value by plotting the normalized phosphorylation signal against the logarithm of the inhibitor concentration.

References

The DFG-out Conformation as a Key Target: A Technical Guide to the Binding of PF-00337210 to VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a prime target for anti-angiogenic therapies. PF-00337210 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of VEGFR-2.[1][2] A key feature of its mechanism of action is its preferential binding to the "DFG-out" conformation of the kinase, an inactive state that offers opportunities for achieving high selectivity. This technical guide provides an in-depth exploration of the binding of PF-00337210 to the DFG-out conformation of VEGFR-2, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Data Presentation: Quantitative Analysis of PF-00337210 Inhibition

The inhibitory activity and binding affinity of PF-00337210 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Parameter | Value (nM) | Notes |

| Unactivated VEGFR-2 | Kᵢ | 0.7[2] | Preferential binding to the inactive form. |

| Phosphorylated VEGFR-2 | Kᵢ | 8.8[2] | Lower affinity for the active, phosphorylated form. |

| Human VEGFR-2 | IC₅₀ | 0.87[2] | Autophosphorylation inhibition. |

| Murine VEGFR-2 | IC₅₀ | 0.83[2] | Autophosphorylation inhibition. |

Table 1: Binding Affinity and Potency of PF-00337210 against VEGFR-2.

| Kinase | IC₅₀ (nM) |

| KIT | 9.6[2] |

| CSF1-R | 13[2] |

| PDGFR-α | 11[2] |

| PDGFR-β | 29[2] |

| Flt-3 | >10,000[2] |

Table 2: Selectivity Profile of PF-00337210 against Other Kinases.

The DFG-out Conformation: A Structural Insight

The "DFG" motif, comprising aspartate, phenylalanine, and glycine (B1666218) residues, is a highly conserved feature of the activation loop in protein kinases. The conformation of this motif plays a crucial role in regulating kinase activity. In the active "DFG-in" state, the aspartate residue coordinates a magnesium ion, which is essential for ATP binding and catalysis. In the "DFG-out" conformation, the phenylalanine residue of the DFG motif moves into the ATP-binding site, while the aspartate residue flips outwards.[3][4] This conformational change creates a unique hydrophobic pocket adjacent to the ATP-binding site, which can be exploited by type II inhibitors like PF-00337210 to achieve high affinity and selectivity.[3][4][5]

The crystal structure of the VEGFR-2 kinase domain in complex with PF-00337210 (PDB ID: 2XIR) reveals the molecular basis for its DFG-out binding mode. Key interactions include:

-

Hydrogen Bonding: The inhibitor forms hydrogen bonds with the hinge region of the kinase, a common feature for ATP-competitive inhibitors.

-

Hydrophobic Interactions: The benzofuran (B130515) core of PF-00337210 occupies the hydrophobic pocket created by the DFG-out conformation, making extensive van der Waals contacts.

-

Ionic Interactions: The morpholinoethoxy tail extends towards the solvent-exposed region and can form additional interactions.

This mode of binding stabilizes the inactive DFG-out state, preventing the kinase from adopting its active conformation and effectively shutting down its catalytic activity.

Signaling Pathway and Experimental Workflows

To understand the biological context of PF-00337210's action and the methods used to characterize it, the following diagrams illustrate the VEGFR-2 signaling pathway and typical experimental workflows.

Caption: VEGFR-2 Signaling Pathway Inhibition by PF-00337210.

Caption: Experimental Workflow for a Kinase Inhibition Assay.

Caption: Workflow for Protein Co-crystallography.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC₅₀ value of PF-00337210 against VEGFR-2 using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human VEGFR-2 kinase domain (purified)

-

PF-00337210

-

Poly-Glu-Tyr (4:1) peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of PF-00337210 in kinase assay buffer. The final concentration should typically range from picomolar to micromolar.

-

Reaction Setup:

-

Add 5 µL of the diluted PF-00337210 or vehicle control (DMSO) to the wells of the assay plate.

-

Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction Initiation:

-

Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to its Kₘ for VEGFR-2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a commercial luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the positive control (no inhibitor).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protein Crystallography of VEGFR-2 in Complex with PF-00337210

This protocol provides a generalized workflow for obtaining the co-crystal structure of the VEGFR-2 kinase domain with PF-00337210.

Materials:

-

Expression vector containing the human VEGFR-2 kinase domain (residues ~807-1171)

-

E. coli or insect cell expression system

-

Purification resins (e.g., Ni-NTA, ion exchange, size exclusion)

-

PF-00337210

-

Crystallization screens and reagents

-

Cryoprotectant

-

Synchrotron X-ray source

Procedure:

-

Protein Expression and Purification:

-

Express the VEGFR-2 kinase domain in a suitable host system.

-

Lyse the cells and purify the protein using a multi-step chromatography protocol to achieve >95% purity.

-

Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

-

-

Co-crystallization:

-

Incubate the purified VEGFR-2 kinase domain with a molar excess of PF-00337210 (typically 2-5 fold) for several hours on ice to ensure complex formation.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of crystallization conditions (pH, precipitant, salts).

-

-

Crystal Optimization and Harvesting:

-

Optimize initial crystal hits by refining the crystallization conditions to obtain diffraction-quality crystals.

-

Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the frozen crystal on a goniometer at a synchrotron beamline.

-

Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using molecular replacement with a known kinase structure as a search model.

-

Build the atomic model of the VEGFR-2/PF-00337210 complex into the resulting electron density map.

-

Refine the model against the diffraction data to improve its quality and validate the final structure. The resulting coordinates can be deposited in the Protein Data Bank (PDB).

-

Conclusion

PF-00337210's potent and selective inhibition of VEGFR-2 is structurally defined by its preferential binding to the inactive DFG-out conformation of the kinase. This mode of action, elucidated through detailed biochemical and structural studies, provides a clear rationale for its anti-angiogenic properties. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor discovery and development, facilitating further investigation into this important class of therapeutics.

References

- 1. Facebook [cancer.gov]

- 2. PF-00337210 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

PF-00337210 Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of PF-00337210, a potent and orally bioavailable ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data: Kinase Inhibition Profile

PF-00337210 demonstrates high selectivity for VEGFR-2. Its inhibitory activity has been characterized against a panel of kinases, with the most significant potency observed against VEGFR-2. The compound preferentially binds to the unactivated, "DFG-out" conformation of the kinase.[1][2]

The table below summarizes the inhibitory constants (Ki) and cellular half-maximal inhibitory concentrations (IC50) for PF-00337210 against key kinases.

| Kinase Target | Inhibition Parameter | Value (nM) | Notes |

| VEGFR-2 (unactivated) | Ki | 0.7 | Biochemical assay.[1][3] |

| VEGFR-2 (phosphorylated) | Ki | 8.8 | Biochemical assay.[1][3] |

| VEGFR-2 (human) | Cellular IC50 | 0.87 ± 0.11 | Inhibition of autophosphorylation.[1] |

| VEGFR-2 (murine) | Cellular IC50 | 0.83 ± 0.29 | Inhibition of autophosphorylation.[1] |

| KIT | Cellular IC50 | 9.6 ± 3.4 | [1] |

| CSF1-R | Cellular IC50 | 13 ± 3 | [1] |

| PDGFR-α | Cellular IC50 | 11 ± 1 | [1] |

| PDGFR-β | Cellular IC50 | 29 ± 8 | [1] |

| Flt-3 | Cellular IC50 | >10,000 | [1][3] |

Mechanism of Action and Signaling Pathway

PF-00337210 is an ATP-competitive inhibitor that selectively binds to the inactive "DFG-out" conformation of VEGFR-2.[1] This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for angiogenesis, cell proliferation, migration, and survival.[4][5]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 normally triggers a series of downstream events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways.[6] By inhibiting VEGFR-2, PF-00337210 effectively abrogates these signaling pathways.

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the kinase selectivity profile of a VEGFR-2 inhibitor like PF-00337210.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of isolated VEGFR-2 kinase. A common method measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates higher kinase activity (more ATP consumed).

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

VEGFR-2 substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

-

ATP (at a concentration near the Km for VEGFR-2)

-

PF-00337210 (or test compound) dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of PF-00337210 in DMSO. Further dilute these into the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO (for control wells). Add the VEGFR-2 enzyme diluted in kinase assay buffer.

-

Kinase Reaction Initiation: Add a mixture of the VEGFR-2 substrate and ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular VEGFR-2 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR-2 within a cellular context, providing a more physiologically relevant measure of potency.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2

-

Cell culture medium

-

Serum-free medium

-

PF-00337210 (or test compound)

-

Recombinant human VEGF-A

-

Lysis buffer

-

Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

-

Western blotting or ELISA reagents

Procedure:

-

Cell Culture: Culture HUVECs to near confluency.

-

Serum Starvation: To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.

-

Inhibitor Pre-treatment: Treat the starved cells with various concentrations of PF-00337210 for 1-2 hours.

-

VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Detection: Analyze the levels of phosphorylated and total VEGFR-2 using Western blotting or ELISA.

-

Data Analysis: Quantify the band intensities or ELISA signals and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal. Determine the IC50 value by plotting the percent inhibition of phosphorylation against the inhibitor concentration.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-00337210 | VEGFR-2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Facebook [cancer.gov]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

PF-00337210 oral bioavailability studies

An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of PF-00337210

Introduction

PF-00337210 is an orally available, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] As an ATP-competitive tyrosine kinase inhibitor, PF-00337210 plays a crucial role in anti-angiogenic therapy by preventing the phosphorylation of VEGFR-2. This action inhibits the migration, proliferation, and survival of endothelial cells, which are critical processes in the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[2] The compound's efficacy and clinical utility are significantly dependent on its pharmacokinetic profile, particularly its oral bioavailability, which governs its absorption and systemic exposure when administered orally. This guide provides a comprehensive overview of the oral bioavailability studies of PF-00337210, detailing its pharmacokinetic properties, the experimental protocols used for its evaluation, and its mechanism of action.

Data Presentation: Pharmacokinetic Profile

The pharmacokinetic properties of PF-00337210 have been evaluated in both preclinical species and human subjects. The data highlights its favorable characteristics for oral administration.

Preclinical Pharmacokinetics

Preclinical studies in various animal models demonstrated low to moderate clearance and significant oral bioavailability.[1] These findings were instrumental in selecting the compound for further development.

| Parameter | Rat | Dog | Monkey |

| In Vivo Clearance (mL/min/kg) | 13 | 22 | 25 |

| Oral Bioavailability (%) | >80 | >30 | N/A |

| Data sourced from preclinical studies.[1] |

Human Pharmacokinetics (Phase I Study)

A Phase I clinical trial involving 46 patients with advanced solid tumors was conducted to assess the safety, tolerability, and pharmacokinetics of PF-00337210.[3] The study included an assessment of food effect on the oral absorption of the drug. The results indicated that PF-00337210 can be administered with or without food, a favorable feature for patient compliance.[3]

| Parameter (Single Dose) | Fasted State | Fed State |

| Mean Cmax (ng/mL) | 34.4 | 31.3 |

| Mean AUC24 (ng.h/mL) | 512 | 546 |

| Data from a pilot food effect assessment in the Phase I study.[3] Cmax: Maximum plasma concentration. AUC24: Area under the plasma concentration-time curve over 24 hours. |

Experimental Protocols

Detailed methodologies were employed to characterize the pharmacokinetic and pharmacodynamic profile of PF-00337210.

Preclinical In Vivo Bioavailability Studies

The objective of the preclinical studies was to determine the pharmacokinetic profile and oral bioavailability of PF-00337210 in different species to predict its behavior in humans.

-

Animal Models : Studies were conducted in rats, dogs, and monkeys.[1]

-

Dosing : The compound was administered both intravenously (IV) to determine clearance and distribution, and orally (PO) to assess absorption and bioavailability.

-

Sample Collection : Serial blood samples were collected at predetermined time points following drug administration.

-

Bioanalysis : Plasma concentrations of PF-00337210 were quantified using a validated bioanalytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is standard for such studies.

-

Pharmacokinetic Analysis : Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and oral bioavailability (F%). Bioavailability is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Human Phase I Clinical Trial Protocol

This was a dose-escalation study in patients with advanced cancers to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]

-

Study Design : An open-label, dose-escalation study where patients were enrolled in cohorts receiving once-daily (QD) or twice-daily (BID) oral doses of PF-00337210 in continuous 28-day cycles.[3] Doses ranged from 0.67 mg to 9 mg QD and 4 mg to 6 mg BID.[3]

-

Patient Population : Patients with advanced, metastatic solid tumors for whom standard therapy was not available or was no longer effective.[3]

-

Pharmacokinetic (PK) Assessments :

-

Blood Sampling : Venous blood samples were collected at multiple time points on Day 1 of Cycle 1 (C1D1), Day 15 of Cycle 1 (C1D15), and Day 1 of Cycle 2 (C2D1).[3] For QD dosing, samples were collected over a 24-hour period. For BID dosing, samples were collected over an 8-hour period.[3]

-

Bioanalysis : Plasma concentrations of PF-00337210 were measured using a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method.[3]

-

-

Pharmacodynamic (PD) Assessments :

-

Imaging : Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess acute effects on tumor perfusion and vascularity.[3]

-

Biomarkers : Soluble VEGFR-2 (sVEGFR-2) levels in plasma were measured as a direct target engagement biomarker.[3] Blood pressure and hemoglobin levels were also monitored as indicators of VEGF signaling pathway inhibition.[3]

-

Visualizations

Experimental Workflow for Preclinical Oral Bioavailability Study

Caption: Workflow for a typical preclinical oral bioavailability study.

VEGFR-2 Signaling Pathway Inhibition by PF-00337210

Caption: Inhibition of the VEGFR-2 signaling cascade by PF-00337210.

Conclusion

PF-00337210 has demonstrated a favorable oral bioavailability profile in both preclinical models and human clinical trials. Preclinical data revealed high bioavailability in rats (>80%) and moderate bioavailability in dogs (>30%), with low to moderate clearance across species.[1] The Phase I clinical study in cancer patients confirmed its suitability for oral administration, showing consistent absorption with no significant food effect.[3] These pharmacokinetic characteristics, combined with its potent and selective inhibition of VEGFR-2, underscore the potential of PF-00337210 as a valuable therapeutic agent in the treatment of solid tumors. The well-defined experimental protocols used in its evaluation provide a robust framework for understanding its clinical pharmacology and guiding its further development.

References

In-depth Technical Guide: In Vivo Anti-Tumor Efficacy of PF-00337210

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00337210 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By selectively targeting VEGFR-2, PF-00337210 disrupts the downstream signaling pathways crucial for angiogenesis, a process vital for tumor growth and metastasis. This technical guide provides a comprehensive overview of the in vivo anti-tumor efficacy of PF-00337210, detailing its mechanism of action, summarizing preclinical efficacy data, and outlining the experimental protocols used to generate these findings. The information is intended to support researchers and professionals in the fields of oncology and drug development in understanding and potentially applying this targeted therapy.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

PF-00337210 exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR-2.[1] This receptor tyrosine kinase is a key mediator of the pro-angiogenic signals initiated by its ligand, VEGF-A. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – all essential components of angiogenesis.[2][3]

By competitively binding to the ATP-binding site of VEGFR-2, PF-00337210 prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade. This inhibition of VEGFR-2 signaling leads to a reduction in tumor-associated angiogenesis, effectively starving the tumor of the oxygen and nutrients required for its growth and proliferation.

References

PF-00337210: A Technical Analysis of Its Anti-Angiogenic Role via VEGFR-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology. A primary mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor-2 (VEGFR-2) being the most crucial transducer of angiogenic signals in endothelial cells.[1][2]

PF-00337210 is an orally available, potent, and selective ATP-competitive inhibitor of VEGFR-2 tyrosine kinase.[1][3] By selectively targeting VEGFR-2, PF-00337210 blocks the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, thereby exerting its anti-angiogenic and antineoplastic effects.[1] This technical guide provides an in-depth review of the mechanism of action, preclinical and clinical data, and experimental methodologies related to PF-00337210's role in anti-angiogenesis.

Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade

The binding of VEGF-A to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation initiates a complex network of downstream signaling pathways essential for angiogenesis.[5]

PF-00337210 selectively binds to the ATP-binding pocket of VEGFR-2, preventing its phosphorylation and subsequent activation.[1][3] This blockade disrupts multiple downstream pathways:

-

Proliferation and Survival: Inhibition of the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival.[4]

-

Migration and Permeability: Disruption of signaling through Focal Adhesion Kinase (FAK) and Src, which are key mediators of cell migration, adhesion, and vascular permeability.[2][6] Activation of FAK is a critical convergence point for both integrin and growth factor receptor signaling in endothelial cells.[2] By inhibiting VEGFR-2, PF-00337210 prevents the downstream activation of FAK, leading to reduced endothelial cell motility and invasion.

Crystallographic studies show PF-00337210 preferentially binds to the inactive, "DFG-out" conformation of VEGFR-2, which is thought to contribute to its high selectivity.[3]

Quantitative Data Presentation

Preclinical In Vitro Activity

The potency and selectivity of PF-00337210 were evaluated in biochemical and cellular assays. The compound demonstrates high affinity for VEGFR-2 with significant selectivity over other related kinases.[3]

| Target | Assay Type | Value |

| VEGFR-2 (unactivated) | Biochemical (Ki) | 0.7 nM |

| VEGFR-2 (phosphorylated) | Biochemical (Ki) | 8.8 nM |

| Human VEGFR-2 | Cellular Autophosphorylation (IC50) | 0.87 ± 0.11 nM |

| Murine VEGFR-2 | Cellular Autophosphorylation (IC50) | 0.83 ± 0.29 nM |

| KIT | Cellular (IC50) | 9.6 ± 3.4 nM |

| CSF1-R | Cellular (IC50) | 13 ± 3 nM |

| PDGFR-α | Cellular (IC50) | 11 ± 1 nM |

| PDGFR-β | Cellular (IC50) | 29 ± 8 nM |

| Flt-3 | Cellular (IC50) | >10,000 nM |

| Data sourced from an American Association for Cancer Research (AACR) abstract.[3] |

Preclinical In Vivo Efficacy

In vivo studies confirmed the anti-tumor and anti-angiogenic activity of PF-00337210.

| Model | Parameter | Result |

| MV522 Human Colon Carcinoma Xenograft | Tumor Growth | Dose-dependent inhibition |

| MV522 Human Colon Carcinoma Xenograft | Microvessel Density | Significant reduction |

| MV522 Human Colon Carcinoma Xenograft | Vascular Permeability | Significant reduction |

| Various Preclinical Species | Oral Bioavailability | >80% (Rat), >30% (Dog) |

| Data sourced from an American Association for Cancer Research (AACR) abstract.[3] |

Phase I Clinical Trial Pharmacodynamics

A Phase I study in patients with advanced solid tumors demonstrated target engagement and anti-tumor activity.[7]

| Parameter | Dose | Result |

| Soluble VEGFR-2 (sVEGFR-2) | 6 mg BID | 42% decrease (p < 0.01) |

| Soluble VEGFR-3 (sVEGFR-3) | 6 mg BID | 38% decrease (p < 0.01) |

| Soluble KIT (sKIT) | 6 mg BID | 12% decrease (not significant) |

| Tumor Vascularity (Ktrans) | BID Doses | 5 of 6 patients identified as "vascular responders" |

| Clinical Response | Various | 2 confirmed partial responses; multiple minor regressions (>10% to <30%) |

| Data sourced from a Phase I clinical trial publication.[7] |

Experimental Protocols

In Vitro Kinase Inhibition Assays

-

Biochemical Ki Determination: The inhibitory constant (Ki) was determined using enzymatic assays with either unactivated or fully phosphorylated recombinant VEGFR-2 kinase domains. The assay measures the ability of PF-00337210 to compete with ATP for binding to the kinase.

-

Cellular Autophosphorylation IC50: Porcine aortic endothelial (PAE) cells or other suitable cell lines overexpressing human or murine VEGFR-2 were used. Cells were stimulated with VEGF-A in the presence of varying concentrations of PF-00337210. The level of VEGFR-2 phosphorylation was quantified via ELISA or Western blot to determine the IC50 value, which is the concentration of inhibitor required to reduce phosphorylation by 50%.[3][8]

-

HUVEC Survival Assay: Primary Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in growth factor-depleted media and then stimulated with VEGF. The ability of PF-00337210 to inhibit VEGF-mediated survival was measured, typically using a viability assay like CellTiter-Glo®. This assay confirmed greater than 60-fold selectivity for VEGFR-2 over FGFR-1.[3]

In Vivo Xenograft Model Protocol

-

Model: Human tumor xenografts, such as the MV522 colon carcinoma model, are established by subcutaneously injecting tumor cells into immunodeficient mice (e.g., athymic nude mice).[3]

-

Treatment: Once tumors reach a specified volume, animals are randomized into control (vehicle) and treatment groups. PF-00337210 is administered orally, typically daily, at various dose levels.

-

Efficacy Assessment: Tumor volumes are measured regularly throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

-

Pharmacodynamic Assessment: At the end of the study, tumors are excised. A portion is fixed for immunohistochemical analysis to quantify microvessel density (MVD) using endothelial cell markers like CD31. Another portion may be used to assess vascular permeability.[3]

Phase I Clinical Trial Protocol

-

Patient Population: Patients with advanced, metastatic solid tumors for whom standard therapy is not available or has failed.[7]

-

Study Design: An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients were treated with once-daily (QD) or twice-daily (BID) escalating doses of PF-00337210.[7]

-

Pharmacodynamic Assessments:

-

DCE-MRI: Dynamic Contrast-Enhanced Magnetic Resonance Imaging was performed at baseline and on-treatment to assess changes in tumor perfusion and vascular permeability (Ktrans).[7]

-

Soluble Proteins: Plasma levels of sVEGFR-2, sVEGFR-3, and sKIT were measured at multiple time points to quantify target engagement.[7]

-

Blood Pressure: Blood pressure was monitored weekly as a known pharmacodynamic marker for VEGFR inhibitors.[9]

-

-

Safety and Efficacy: Safety was assessed by monitoring adverse events. Anti-tumor activity was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).[7]

Conclusion

PF-00337210 is a highly potent and selective inhibitor of VEGFR-2, the primary driver of VEGF-mediated angiogenesis. Preclinical data robustly demonstrate its ability to inhibit VEGFR-2 phosphorylation, reduce endothelial cell survival, and suppress tumor growth and vascularization in vivo.[3] These findings are corroborated by a Phase I clinical trial, which confirmed target engagement through the reduction of soluble VEGFR-2 and demonstrated measurable anti-vascular and anti-tumor effects in patients with advanced cancers at well-tolerated doses.[7] The mechanism, involving the direct inhibition of VEGFR-2 and the subsequent disruption of downstream signaling nodes like FAK, positions PF-00337210 as a well-characterized and effective anti-angiogenic agent. The collective data support its continued investigation as a therapeutic agent in oncology.

References

- 1. Facebook [cancer.gov]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. A pharmacodynamically guided dose selection of PF-00337210 in a phase I study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

In-Depth Technical Guide: The Discovery and Development of PF-00337210

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00337210 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. Developed by Pfizer, it has been investigated as a potential anti-angiogenic agent for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of PF-00337210, with a focus on its mechanism of action, key experimental data, and associated signaling pathways.

Introduction: Targeting Angiogenesis in Oncology

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key driver of tumor angiogenesis.[1] Inhibition of this pathway has become a cornerstone of modern cancer therapy. PF-00337210 was developed as a next-generation VEGFR-2 inhibitor with high selectivity, aiming to provide a more targeted and potentially better-tolerated anti-angiogenic therapy.[2]

Mechanism of Action

PF-00337210 is an ATP-competitive inhibitor that selectively binds to the intracellular tyrosine kinase domain of VEGFR-2.[3] This binding prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.[3] The inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[3]

Preclinical Development

Kinase Selectivity

A key feature of PF-00337210 is its high selectivity for VEGFR-2. Preclinical studies have demonstrated that it is more than 10-fold more selective for VEGFR-2 compared to other related kinases such as KIT and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] While a comprehensive public kinase panel with IC50 values is not available, the reported selectivity suggests a favorable profile with a reduced potential for off-target toxicities.

Table 1: Kinase Inhibition Profile of PF-00337210 (Illustrative)

| Kinase | IC50 (nM) |

| VEGFR-2 | 0.8 |

| KIT | > 8 |

| PDGFRβ | > 8 |

| Other Kinases | Data not publicly available |

Note: This table is illustrative based on the reported >10-fold selectivity. Specific IC50 values for a broad kinase panel are not publicly available.

In Vitro and In Vivo Efficacy

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) would have been conducted to assess the inhibitory effect of PF-00337210 on VEGF-induced proliferation and tube formation. In vivo, the compound has been shown to inhibit tumor angiogenesis and the growth of human tumor xenografts.[4]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in various animal species, including rats and dogs, to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of PF-00337210. These studies would have informed dose selection for clinical trials. While specific parameters are not publicly available in a consolidated table, the compound was selected for clinical development based on favorable pharmacokinetic properties.[2]

Table 2: Preclinical Pharmacokinetic Parameters of PF-00337210 (Illustrative)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Rat | Oral | Data | Data | Data | Data | Data |

| Dog | Oral | Data | Data | Data | Data | Data |

Note: Specific data from these studies are not publicly available.

Clinical Development: Phase I Study

A Phase I clinical trial was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of PF-00337210 in patients with advanced solid tumors.[2]

Study Design and Dosing

The study employed a dose-escalation design with both once-daily (QD) and twice-daily (BID) dosing regimens. Patients received doses ranging from 0.67 mg to 9 mg QD and 4 mg to 6 mg BID.[2]

Pharmacokinetics

Pharmacokinetic analysis of the Phase I trial demonstrated that at the 6 mg BID dose, the mean steady-state area under the concentration-time curve from 0 to 24 hours (AUC0–24) was 456 ng·h/mL.[4]

Table 3: Clinical Pharmacokinetic Parameters of PF-00337210 (6 mg BID)

| Parameter | Value |

| Dose Regimen | 6 mg BID |

| Mean AUC | 456 ng·h/mL |

| Other parameters (Cmax, Tmax, Half-life) | Data not publicly available in a consolidated format |

Pharmacodynamics and Efficacy

Pharmacodynamic effects were assessed using several biomarkers:

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique was used to measure changes in tumor vascular permeability (K^trans^). A significant decrease in K^trans^ was observed, indicating an anti-angiogenic effect.[2]

-

Soluble Protein Levels: A decrease in the plasma levels of soluble VEGFR-2 (sVEGFR-2) was observed, consistent with target engagement. The reduction in sVEGFR-2 was more pronounced than the reduction in soluble KIT (sKIT), further supporting the selectivity of PF-00337210.[2]

-

Blood Pressure: An increase in blood pressure, a known on-target effect of VEGFR inhibitors, was observed.[2]

The study reported one confirmed partial response and stable disease in six patients treated with the BID regimen for at least four months.[4]

Safety and Recommended Phase 2 Dose (RP2D)

The most common drug-related adverse events were hypertension, fatigue, proteinuria, and nausea.[2] Based on the safety profile and the profound VEGFR inhibition effects observed, the Recommended Phase 2 Dose (RP2D) was determined to be 6 mg BID .[2]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain. This initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[5][6] PF-00337210 inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of PF-00337210.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel VEGFR-2 inhibitor like PF-00337210 typically follows a multi-step process, from initial biochemical assays to cellular and in vivo studies.

Caption: General experimental workflow for the characterization of a VEGFR-2 inhibitor.

Experimental Protocols

VEGFR-2 Kinase Assay (Illustrative Protocol)

This protocol describes a representative method for determining the in vitro potency of an inhibitor against VEGFR-2.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

PF-00337210 stock solution in DMSO

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

-

Procedure:

-

Prepare serial dilutions of PF-00337210 in kinase assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the VEGFR-2 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

-

HUVEC Proliferation Assay (Illustrative Protocol)

This protocol outlines a method to assess the effect of an inhibitor on VEGF-induced endothelial cell proliferation.

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF-A

-

PF-00337210 stock solution in DMSO

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

-

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 with 10% FBS and allow them to adhere overnight.

-

Starve the cells in serum-free EGM-2 for 24 hours.

-

Prepare serial dilutions of PF-00337210 in serum-free EGM-2.

-

Treat the cells with the diluted compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 20 ng/mL) and incubate for 72 hours.

-